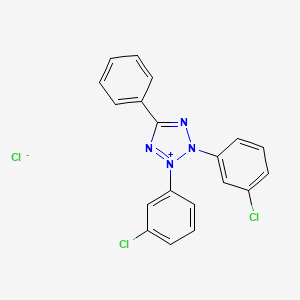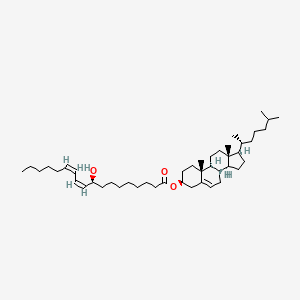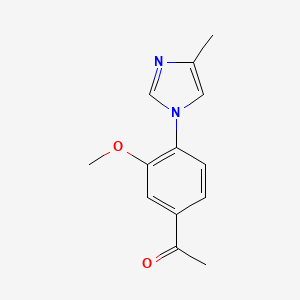
(z)-7-Pentacosene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-Pentacosene, also known as (Z)-7-pentacosen-1-ol, is a monounsaturated fatty alcohol with a chain of twenty-five carbons. It is a natural component of many plants, including some species of the genus Pinus, and is also found in some animal fats and oils. This compound has a wide range of applications in the fields of medicine, cosmetics, and biochemistry.
科学的研究の応用
Role in Pheromone Production and Sexual Behavior in Drosophila Species
(Z)-7-Pentacosene is a significant component in the cuticular hydrocarbons of Drosophila species. It plays a crucial role in sexual behavior and pheromone production, influencing mating and courtship behaviors. For example, in Drosophila melanogaster, it functions as a male-predominant hydrocarbon and acts as an antiaphrodisiac post-mating (Scott & Jackson, 1988). Similarly, this compound has been identified as a major component of the cuticular hydrocarbons in Drosophila virilis, playing a key role in sex pheromone production and eliciting male courtship behaviors (Doi et al., 1996).
Genetic Control and Variation
Genetic factors control the production of this compound in Drosophila species. Research has shown interstrain variations in the ratio of this compound and other similar hydrocarbons, indicating a genetic basis for this variation. Studies have identified specific chromosomes and genetic loci responsible for controlling the production of these hydrocarbons (Ferveur, 1991).
Impact on Insect Behavior and Communication
Beyond Drosophila species, this compound has implications in the behavior and communication of other insects. For example, in the Asian longhorned beetle (Anoplophora glabripennis), it is part of a contact sex pheromone complex that mediates mating behavior (Zhang et al., 2003).
Adaptative Mechanisms in Response to Environmental Factors
The production of this compound in Drosophila species shows correlations with geoclimatic variables, suggesting it may play a role in adaptative mechanisms to different environmental conditions (Rouault et al., 2004).
特性
IUPAC Name |
(Z)-pentacos-7-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORWYUWDGGVNRJ-SQFISAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of (Z)-7-Pentacosene in insect communication?
A1: this compound acts as a sex pheromone component in several insect species. Research suggests its involvement in mate location and recognition. In the green capsid bug, Lygocoris pabulinus, this compound is found in the female's leg extracts and headspace, attracting males. [] Interestingly, this compound is present in both sexes but in different ratios, highlighting its role in sexual differentiation. [] Similarly, in the swallowtail butterfly, Papilio polytes, this compound is more abundant in females, indicating a potential role in sexual signaling. []
Q2: How does the presence of other compounds affect the activity of this compound?
A2: Research suggests that the activity of this compound can be modulated by the presence of other compounds. In Lygocoris pabulinus, a specific ratio of this compound and (Z)-9-pentacosene (1:5) is found in males, while females exhibit a 5:1 ratio. [] This difference in ratios suggests that the combination and relative amounts of these alkenes play a crucial role in mate recognition and attraction. [] Additionally, other compounds like hexyl butyrate and (E)-2-hexenyl butyrate are detected in both sexes and might contribute to complex chemical signaling. []
Q3: Are there any specific analytical techniques used to study this compound?
A3: Several analytical techniques are employed to study this compound and other volatile compounds in insects. Coupled Gas Chromatography-Electroantennography (GC-EAD) is used to identify compounds that elicit a response from insect antennae, indicating their biological relevance. [] This technique confirmed the EAD-activity of this compound and (Z)-9-pentacosene in Lygocoris pabulinus. [] Additionally, Gas Chromatography/Mass Spectrometry (GC/MS) is used for compound identification and quantification. [] These techniques allow researchers to analyze complex mixtures of volatile compounds and understand their role in insect chemical ecology.
Q4: Does diet impact the production of this compound in insects?
A4: While the provided research doesn't directly investigate the impact of diet on this compound production, one study on Drosophila melanogaster reveals that diet significantly affects the overall cuticular hydrocarbon profile, including other pheromones. [] This suggests that diet could potentially influence the production of this compound as well, but further research is needed to confirm this hypothesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)



